molecular formula C6H10O2 B042799 1-Methoxy-2-methylbut-3-yn-2-ol CAS No. 42841-64-5

1-Methoxy-2-methylbut-3-yn-2-ol

Cat. No. B042799
CAS RN: 42841-64-5
M. Wt: 114.14 g/mol
InChI Key: JEBUUQLXYVZBJV-UHFFFAOYSA-N
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Description

"1-Methoxy-2-methylbut-3-yn-2-ol" is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry. Its synthesis, molecular structure, chemical reactions, physical, and chemical properties are crucial for understanding its behavior and applications.

Synthesis Analysis

The synthesis of compounds similar to "1-Methoxy-2-methylbut-3-yn-2-ol" involves palladium-catalyzed reactions and oxidative cyclization methods. For instance, Gabriele et al. (2000) describe the synthesis of related structures through palladium-catalyzed oxidative cyclization-alkoxycarbonylation in methanol under specific conditions, showcasing the methodologies applicable to synthesizing complex organic compounds with similar functional groups (Gabriele et al., 2000).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds can be thoroughly analyzed using techniques like density functional theory (DFT). For example, Espinoza-Hicks et al. (2012) reported the use of DFT for analyzing the molecular structure and spectroscopic properties of a compound with similarities in functional groups, providing insights into the bond angles, distances, and NMR spectroscopy correlations (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of "1-Methoxy-2-methylbut-3-yn-2-ol" and related molecules can vary significantly depending on their structure. Chemical reactions, such as cycloadditions and methoxycarbonylations, are critical for modifying and understanding the chemical behavior of these compounds. Research by Gabriele et al. (2000) demonstrates the versatility and reactivity of similar molecular frameworks under different chemical conditions (Gabriele et al., 2000).

Scientific Research Applications

Palladium-Catalyzed Synthesis

A study demonstrated the use of 4-yn-1-ols in palladium-catalyzed synthesis processes. These compounds, including 1-Methoxy-2-methylbut-3-yn-2-ol derivatives, undergo oxidative cyclization and alkoxycarbonylation to yield tetrahydrofurans and methoxy-2-methyltetrahydrofurans. This highlights their role in complex organic synthesis processes, offering a pathway to synthesize diverse cyclic compounds in good yields (Gabriele et al., 2000).

Environmental Degradation Studies

Research on the kinetics and products of OH radical reactions with similar compounds, such as 3-methoxy-3-methyl-1-butanol, has provided insight into their environmental degradation. This work is crucial for understanding the atmospheric lifetime and transformation products of volatile organic compounds, contributing to environmental pollution models (Aschmann et al., 2011).

Catalytic Reactions

Another application involves the use of these compounds in efficient synthesis reactions, such as the tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes. This method emphasizes the versatility of 1-Methoxy-2-methylbut-3-yn-2-ol derivatives in forming enynes, a class of compounds valuable in synthetic chemistry and pharmaceutical research (Feuerstein et al., 2006).

Surface Chemistry

In surface chemistry, the reactivity of hydroxyl groups on MgO surfaces with 2-methylbut-3-yn-2-ol has been analyzed. This research provides fundamental insights into the catalytic activity and surface interactions important for heterogeneous catalysis, showcasing the compound's utility in exploring surface reactions and catalytic processes (Chizallet et al., 2009).

Propargylic Amines Synthesis

Additionally, 1-Methoxy-2-methylbut-3-yn-2-ol has been used as a key substrate in the synthesis of chiral propargylic amines. This approach highlights its importance in producing compounds with significant enantiomeric excess, which are valuable in asymmetric synthesis and pharmaceutical development (Fan & Ma, 2013).

Future Directions

The future directions of 1-Methoxy-2-methylbut-3-yn-2-ol are not specified in the search results. However, 2-Methylbut-3-yn-2-ol, a related compound, is produced on an industrial scale as a precursor to terpenes and terpenoids2. It is an intermediate in the industrial route to geraniol2.


Relevant Papers
The search results did not provide specific papers related to 1-Methoxy-2-methylbut-3-yn-2-ol. However, there are references to papers discussing the synthesis and use of the related compound, 2-Methylbut-3-yn-2-ol2.


properties

IUPAC Name

1-methoxy-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBUUQLXYVZBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-methylbut-3-yn-2-ol

CAS RN

42841-64-5
Record name 1-methoxy-2-methylbut-3-yn-2-ol
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